molecular formula C7H10N2O2S B1348949 Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate CAS No. 302964-21-2

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Cat. No.: B1348949
CAS No.: 302964-21-2
M. Wt: 186.23 g/mol
InChI Key: WCXOJOUWPHIVOU-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . This interaction is crucial as it can inhibit the enzyme’s activity, thereby exhibiting antibacterial properties. Additionally, the compound’s thiazole ring can participate in nucleophilic and electrophilic reactions, further contributing to its biochemical versatility .

Cellular Effects

This compound affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving glioblastoma and melanoma cells, the compound demonstrated selective cytotoxicity, indicating its potential as an anti-cancer agent . It can induce apoptosis in these cells by disrupting mitochondrial function and activating caspase pathways. Furthermore, the compound’s interaction with DNA and topoisomerase II can lead to DNA strand breaks, affecting cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and DNA, altering their function. For instance, its binding to UDP-N-acetylmuramate/L-alanine ligase inhibits the enzyme’s activity, preventing bacterial cell wall synthesis . Additionally, the compound’s interaction with topoisomerase II results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis . These interactions highlight the compound’s potential as an antibacterial and anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can also influence cellular functions. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of bacterial growth and prolonged cytotoxic effects on cancer cells . Additionally, the compound’s stability in different solvents and temperatures has been evaluated, indicating its suitability for various experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antibacterial and anticancer activities . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects. Additionally, its interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, it can be found in the nucleus, where it interacts with DNA and influences gene expression . These localization patterns are mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a halogenating agent such as N-bromosuccinimide (NBS). The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazole ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs a one-pot synthesis approach. This method involves the direct reaction of ethyl acetoacetate with thiourea and a halogenating agent under controlled conditions, resulting in higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .

Scientific Research Applications

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 4-position and the ester functionality at the 5-position make it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-4-5(6(10)11-2)12-7(8)9-4/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXOJOUWPHIVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352731
Record name methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302964-21-2
Record name 5-Thiazolecarboxylic acid, 2-amino-4-ethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302964-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Methyl 2-chloro-3-oxo-pentanoate obtained in Example (22a) (1.91 g, 11.57 mmol) was dissolved in ethanol (50 mL). Thiourea (0.77 g, 10.09 mmol) was added, and the mixture was heated under reflux for 1.5 hours. The reaction solution was concentrated under reduced pressure, diluted with ethyl acetate, washed with saturated aqueous sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. Following concentration under reduced pressure, the residue was washed with hexane/ethyl acetate: 5/1 to obtain 1.78 g of the title compound as a pale yellow solid (95%).
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Yield
95%

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